![molecular formula C21H17N5O2S2 B2549818 N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-17-5](/img/structure/B2549818.png)

N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

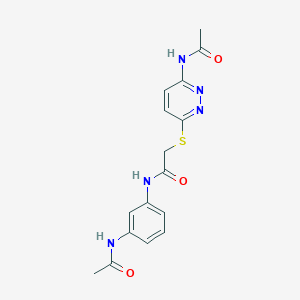

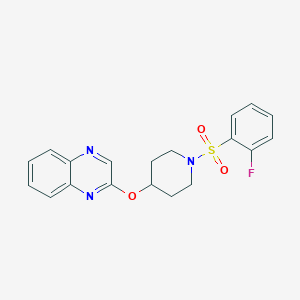

The compound "N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is a derivative of triazolopyrimidine, which is a class of compounds known for their biological activities, including antitumor properties. The structure of this compound suggests potential affinity for biological targets, possibly including adenosine receptors or cancer cell lines, as indicated by the activities of similar compounds .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions and substitutions. For instance, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with various substituents has been achieved starting from chloro compounds and using nucleophilic substitution with appropriate amines . Similarly, chlorosulfonation and reactions with amines have been used to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can significantly affect their biological activity. For example, the presence of certain substituents at specific positions on the triazolopyrimidine core can lead to high affinity for the A1 adenosine receptor . The molecular structure of the compound , with a phenylsulfonyl group and a 4-methylbenzyl moiety, may influence its binding properties and biological activity.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including Dimroth rearrangement, which can lead to the formation of isomeric structures with different biological activities . The unexpected Dimroth rearrangement observed in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines indicates that the compound might also undergo similar rearrangements, potentially yielding isomers with distinct properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of lipophilic and aromatic substituents can affect these properties and, consequently, the compound's pharmacokinetic profile . The specific properties of "N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" would need to be empirically determined to fully understand its behavior in biological systems.

科学的研究の応用

Serotonin 5-HT6 Receptor Antagonists

Research has demonstrated the effectiveness of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines in binding to the serotonin 5-HT6 receptor, indicating their potential as selective antagonists. These compounds were synthesized and evaluated for their ability to inhibit functional cellular responses to serotonin, with some derivatives showing high affinity and activity in receptor binding assays and functional assays. This highlights their potential in studying and potentially treating conditions related to serotonin function (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another area of application for derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin is in antimicrobial research. Various substituted tricyclic compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Mittal et al., 2011).

Synthesis and Characterization

The compound's derivatives have been subject to synthesis and characterization studies, aiming to explore their chemical properties and potential applications further. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been reported, showcasing the versatility and potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin scaffolds in the development of new chemical entities (Davoodnia et al., 2008).

Inhibitors and Kinase Activities

Derivatives of N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been investigated for their potential as kinase inhibitors, with some showing promising results in inhibiting Aurora-A kinase. This activity suggests their potential application in cancer research and treatment, highlighting the compound's versatility in medicinal chemistry (Shaaban et al., 2011).

特性

IUPAC Name |

10-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-14-7-9-15(10-8-14)13-22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECZARIAKFETTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)